Tributylsilane

Catalog No.
S1899649
CAS No.
998-41-4
M.F
C12H27Si
M. Wt
199.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylsilane

CAS Number

998-41-4

Product Name

Tributylsilane

Molecular Formula

C12H27Si

Molecular Weight

199.43 g/mol

InChI

InChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

ISEIIPDWJVGTQS-UHFFFAOYSA-N

SMILES

CCCC[Si](CCCC)CCCC

Canonical SMILES

CCCC[Si](CCCC)CCCC

The exact mass of the compound Tributylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributylsilane (CAS 998-41-4) is an organosilicon compound primarily utilized as a reducing agent in organic synthesis. As a trialkylsilane, it functions as a moderate hydride donor for processes including hydrosilylation, ionic hydrogenations, and radical-based reductions. It is frequently specified as a less toxic and more manageable alternative to organotin compounds like tributyltin hydride, and its distinct physical properties differentiate it from other common silanes in process-scale applications. [1]

Direct substitution of Tributylsilane with more common silanes like Triethylsilane (TES) often fails due to significant differences in physical properties and steric profiles that directly impact process design and reaction outcomes. The much lower volatility of Tributylsilane provides a critical safety and handling advantage in reactions requiring elevated temperatures. [1] Furthermore, the greater steric bulk of its three n-butyl groups, compared to the ethyl groups of TES, can fundamentally alter reaction kinetics and selectivity, particularly with sterically hindered substrates where TES may prove unselective or overly reactive. [2] These factors make reagent choice a critical, non-interchangeable parameter for achieving reproducible and scalable results.

Superior Processability and Safety Profile Due to High Boiling Point

Tributylsilane offers a significant operational advantage over the common substitute Triethylsilane (TES) due to its substantially higher boiling point. This property reduces vapor pressure and simplifies handling in open or semi-open systems, mitigating flammability risks and minimizing material loss during solvent removal or high-temperature reactions. [REFS-1, REFS-2]

Evidence DimensionBoiling Point at Atmospheric Pressure
Target Compound Data211-213 °C
Comparator Or BaselineTriethylsilane (TES): 107-108 °C
Quantified Difference>100 °C higher boiling point than TES
ConditionsStandard atmospheric pressure (approx. 760 mmHg).

This makes Tributylsilane the appropriate choice for reactions conducted above 100 °C, where TES would require pressurized equipment and more stringent engineering controls.

Effective Tin-Free Radical Reductions Without Organotin Toxicity

Tributylsilane serves as a functional, non-toxic alternative to Tributyltin hydride (Bu3SnH) for radical-mediated reactions. The key difference lies in the Si-H bond strength, which is significantly higher than the Sn-H bond. While this makes Tributylsilane a less reactive hydrogen atom donor than Bu3SnH, it allows for controlled radical chain reactions while completely avoiding the use of highly toxic organotin compounds and the subsequent difficult, often incomplete, removal of tin-based byproducts from reaction mixtures. [REFS-1, REFS-2]

Evidence DimensionHomolytic Bond Dissociation Energy (BDE)
Target Compound Data~90 kcal/mol (based on Et3Si-H as a close proxy)
Comparator Or BaselineTributyltin hydride (Bu3SnH): ~74 kcal/mol
Quantified DifferenceThe Si-H bond is ~16 kcal/mol stronger, resulting in lower H-atom donor reactivity.
ConditionsHomolytic bond cleavage in the gas phase.

For applications in pharmaceutical and materials synthesis, procuring Tributylsilane instead of organotins eliminates major toxicity risks and significantly simplifies product purification.

Modulated Reactivity for Selective Reductions of Sterically Hindered Substrates

Compared to the sterically less demanding Triethylsilane (TES), the three n-butyl groups of Tributylsilane provide significantly more steric hindrance around the reactive Si-H bond. This increased bulk modulates its reactivity, making it a more selective reducing agent for complex substrates with multiple reactive sites. In systems where TES might lead to over-reduction or a mixture of products due to its smaller size, the bulk of Tributylsilane can better discriminate between sterically accessible and hindered functional groups, improving reaction selectivity. [1]

Evidence DimensionSteric Hindrance of Hydride Donor
Target Compound DataHigh (three n-butyl chains)
Comparator Or BaselineTriethylsilane (three ethyl chains): Moderate
Quantified DifferenceQualitatively higher steric cone angle and steric demand.
ConditionsIonic or metal-catalyzed reductions of sterically complex ketones, aldehydes, or imines.

This allows for targeted reductions in complex molecule synthesis, justifying its selection when a less hindered silane like TES provides poor chemoselectivity.

Process-Scale or High-Temperature Hydrosilylations and Reductions

For synthetic procedures requiring temperatures above 100 °C, such as certain transition-metal-catalyzed hydrosilylations or challenging ionic hydrogenations. Its low volatility makes it the preferred reagent over Triethylsilane, ensuring operational safety, process stability, and predictable reagent concentration without the need for pressurized systems.

Radical Dehalogenations and Cyclizations in Preclinical/API Synthesis

When executing radical-based transformations on intermediates intended for pharmaceutical use. Tributylsilane provides effective radical chain propagation as a substitute for toxic Tributyltin hydride, critically simplifying downstream purification by eliminating persistent, toxic organotin byproducts. [1]

Chemoselective Reduction of Complex Polyfunctional Molecules

In the synthesis of advanced intermediates containing multiple reducible groups, where selectivity is paramount. The significant steric bulk of Tributylsilane can be leveraged to selectively reduce less hindered carbonyls or imines, leaving more sterically congested groups intact, a level of control often unachievable with the smaller Triethylsilane. [2]

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tributylsilane

Dates

Last modified: 08-16-2023

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